molecular formula C8H17NO2 B13640446 Pentanoic acid, 4-methyl-2-methylamino, methyl ester

Pentanoic acid, 4-methyl-2-methylamino, methyl ester

Cat. No.: B13640446
M. Wt: 159.23 g/mol
InChI Key: NYXMJFGTJZTHPT-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methyl-2-methylamino, methyl ester is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.2261 . This compound is a derivative of pentanoic acid, where the carboxyl group is esterified with a methyl group, and the molecule also contains a 4-methyl and a 2-methylamino substituent. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl-2-methylamino, methyl ester typically involves the esterification of 4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, industrial methods may include the use of advanced purification techniques like chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-methyl-2-methylamino, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanoic acid, 4-methyl-2-methylamino, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentanoic acid, 4-methyl-2-methylamino, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The amino group may also play a role in binding to specific targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 4-methyl-, methyl ester: Similar structure but lacks the amino group.

    Pentanoic acid, 2-methyl-, methyl ester: Similar ester structure but different substitution pattern.

    Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Contains a hydroxyl group instead of an amino group

Uniqueness

Pentanoic acid, 4-methyl-2-methylamino, methyl ester is unique due to the presence of both a methylamino and a methyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-methyl-2-(methylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)5-7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXMJFGTJZTHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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